molecular formula C14H16N2O3 B065922 Ethyl 2-acetamido-3-(4-cyanophenyl)propanoate CAS No. 173963-92-3

Ethyl 2-acetamido-3-(4-cyanophenyl)propanoate

Cat. No.: B065922
CAS No.: 173963-92-3
M. Wt: 260.29 g/mol
InChI Key: OJBIOMVPDOMSEV-UHFFFAOYSA-N
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Description

Ethyl 2-acetamido-3-(4-cyanophenyl)propanoate is an organic compound with the molecular formula C13H14N2O3 It is a derivative of propanoic acid and contains an acetamido group and a cyanophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-acetamido-3-(4-cyanophenyl)propanoate typically involves the reaction of ethyl 2-bromo-3-(4-cyanophenyl)propanoate with acetamide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution of the bromine atom by the acetamido group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-acetamido-3-(4-cyanophenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of amine derivatives.

    Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-acetamido-3-(4-cyanophenyl)propanoate has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies to understand the interactions of acetamido and cyanophenyl groups with biological targets.

    Industrial Applications: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-acetamido-3-(4-cyanophenyl)propanoate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the cyanophenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 2-acetamido-3-(4-cyanophenyl)propanoate can be compared with similar compounds such as:

    Ethyl 2-acetamido-3-(4-methoxyphenyl)propanoate: This compound has a methoxy group instead of a cyanophenyl group, which can affect its reactivity and biological activity.

    Ethyl 2-acetamido-3-(4-nitrophenyl)propanoate:

    Ethyl 2-acetamido-3-(4-chlorophenyl)propanoate: The chloro group can influence the compound’s reactivity and interactions with biological targets.

This compound is unique due to the presence of the cyanophenyl group, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

Ethyl 2-acetamido-3-(4-cyanophenyl)propanoate, with the molecular formula C14H16N2O3C_{14}H_{16}N_{2}O_{3}, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological interactions, mechanisms, and applications based on available research findings.

Chemical Structure and Properties

This compound features an acetamido group that can engage in hydrogen bonding and a cyanophenyl group capable of π-π interactions. These structural characteristics are critical for its biological activity, influencing how the compound interacts with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets through:

  • Hydrogen Bonding : The acetamido group can form hydrogen bonds with amino acids in proteins, enhancing binding affinity.
  • π-π Interactions : The cyanophenyl group allows for π-π stacking interactions with aromatic residues in proteins, which can stabilize the binding of the compound to its target.

These interactions can modulate enzyme activities or receptor functions, leading to various biological effects.

Medicinal Chemistry

This compound has been investigated for its role as an intermediate in synthesizing pharmaceutical compounds. Its derivatives may possess therapeutic properties against various diseases, including cancer and bacterial infections.

Anti-Virulence Properties

Recent studies have highlighted the potential of compounds similar to this compound in developing anti-virulence therapeutics. These compounds can inhibit key virulence factors produced by pathogenic bacteria, thereby reducing their ability to cause disease. For instance, related compounds have shown efficacy in inhibiting mono-ADP-ribosyltransferase toxins, which are critical for bacterial pathogenicity .

Case Studies and Research Findings

  • Inhibition of Enzymatic Activity : Research indicates that derivatives of this compound can inhibit specific enzymes involved in disease processes. For example, compounds exhibiting similar structures have been shown to compete effectively with substrates in enzymatic reactions, suggesting a potential role as enzyme inhibitors .
  • Cytotoxicity Studies : In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines. The mechanism involves the disruption of cellular signaling pathways, leading to programmed cell death. This effect is often linked to the compound's ability to interact with key proteins involved in cell cycle regulation .
  • Comparative Analysis : When compared to similar compounds such as Ethyl 2-acetamido-3-(4-methoxyphenyl)propanoate and Ethyl 2-acetamido-3-(4-nitrophenyl)propanoate, this compound exhibits distinct biological properties due to the unique electronic effects imparted by the cyanophenyl group .

Comparison of Biological Activities

Compound NameBiological ActivityMechanism of ActionReference
This compoundInhibits enzymatic activity; induces apoptosisHydrogen bonding; π-π interactions
Ethyl 2-acetamido-3-(4-methoxyphenyl)propanoateModerate cytotoxicitySimilar interaction mechanisms
Ethyl 2-acetamido-3-(4-nitrophenyl)propanoateLower efficacy as an enzyme inhibitorDifferent electronic properties

Properties

IUPAC Name

ethyl 2-acetamido-3-(4-cyanophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-3-19-14(18)13(16-10(2)17)8-11-4-6-12(9-15)7-5-11/h4-7,13H,3,8H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJBIOMVPDOMSEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)C#N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30446538
Record name Ethyl N-acetyl-4-cyanophenylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173963-92-3
Record name Ethyl N-acetyl-4-cyanophenylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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